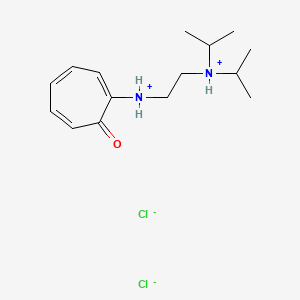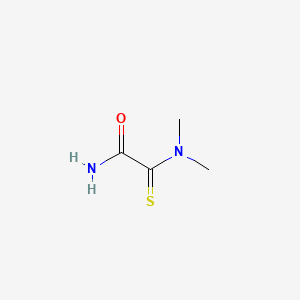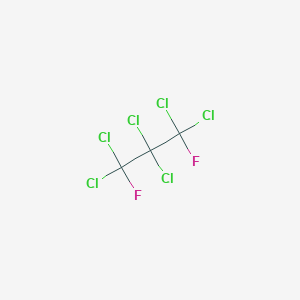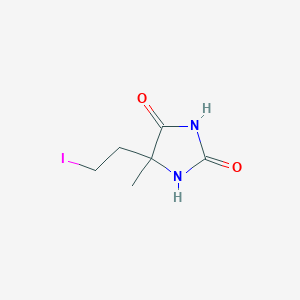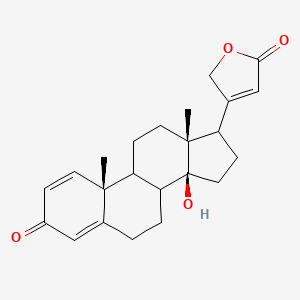
Glycyl-L-tyrosinamide acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycyl-L-tyrosinamide acetate is a chemical compound with the molecular formula C13H19N3O5 It is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-tyrosinamide acetate typically involves the coupling of glycine and L-tyrosine. One common method is the use of aminoacyltransferase enzymes, which catalyze the formation of peptide bonds between amino acids. The reaction conditions often include a suitable pH and temperature to optimize enzyme activity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and solid-phase synthesis to achieve high yields and purity. The process may also include purification steps such as chromatography to isolate the desired product .
化学反応の分析
Types of Reactions
Glycyl-L-tyrosinamide acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
科学的研究の応用
Glycyl-L-tyrosinamide acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in peptide synthesis and as a model compound for studying peptide bond formation.
Biology: The compound is utilized in studies of enzyme activity and protein interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: This compound is used in the production of various biochemical reagents and as an intermediate in the synthesis of other compounds
作用機序
The mechanism of action of Glycyl-L-tyrosinamide acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate enzyme activity by acting as a substrate or inhibitor, thereby influencing metabolic pathways. The exact pathways and targets depend on the specific biological context and the presence of other interacting molecules .
類似化合物との比較
Similar Compounds
Glycyl-L-tyrosine: A closely related compound with similar properties and applications.
N-glycyl-L-tyrosine: Another derivative of tyrosine with comparable chemical behavior
Uniqueness
Glycyl-L-tyrosinamide acetate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its acetate form enhances its solubility and stability, making it more suitable for certain applications compared to its non-acetate counterparts .
特性
分子式 |
C13H19N3O5 |
|---|---|
分子量 |
297.31 g/mol |
IUPAC名 |
acetic acid;(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C11H15N3O3.C2H4O2/c12-6-10(16)14-9(11(13)17)5-7-1-3-8(15)4-2-7;1-2(3)4/h1-4,9,15H,5-6,12H2,(H2,13,17)(H,14,16);1H3,(H,3,4)/t9-;/m0./s1 |
InChIキー |
FHPNGGMTCHTRDO-FVGYRXGTSA-N |
異性体SMILES |
CC(=O)O.C1=CC(=CC=C1C[C@@H](C(=O)N)NC(=O)CN)O |
正規SMILES |
CC(=O)O.C1=CC(=CC=C1CC(C(=O)N)NC(=O)CN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



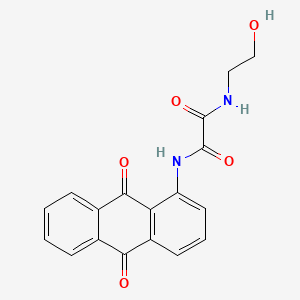
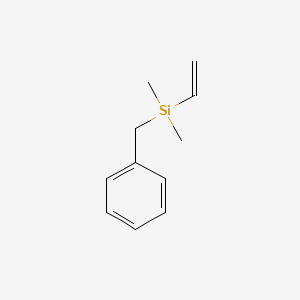
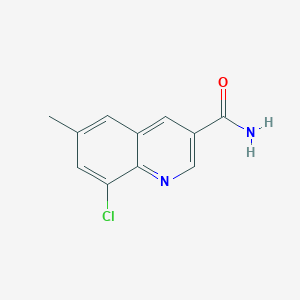
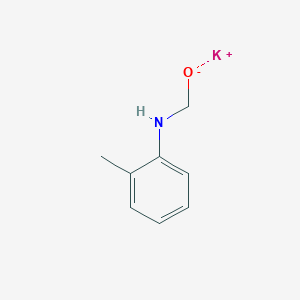
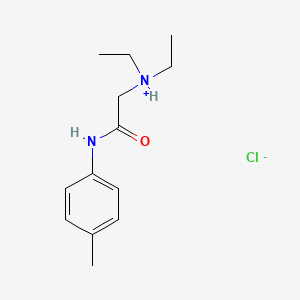
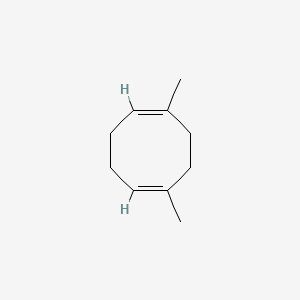
![benzyl N-[1-[cyclohexyl(cyclohexylcarbamoyl)amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B15342962.png)
